CAS 13058-37-2 1-Methoxy-2-methylhex-4-en-3-one molecular weight and density
CAS 13058-37-2 1-Methoxy-2-methylhex-4-en-3-one molecular weight and density
An In-depth Technical Guide to 1-Methoxy-2-methylhex-4-en-3-one (CAS 13058-37-2)
Introduction and Physicochemical Properties
1-Methoxy-2-methylhex-4-en-3-one is an organic molecule featuring two key functional groups: an α-methoxy ketone and an α,β-unsaturated ketone (enone). This combination of functionalities suggests a rich chemical reactivity and potential as a versatile building block in organic synthesis. The molecular structure and its constituent groups are the primary determinants of its physical and chemical properties.
Molecular and Physicochemical Data
The fundamental properties of 1-Methoxy-2-methylhex-4-en-3-one are summarized in the table below. The molecular weight is calculated from its chemical formula, while other properties are estimated based on data for similar acyclic ketones and ethers, as direct experimental values are not available.
| Property | Value | Source |
| CAS Number | 13058-37-2 | - |
| Chemical Formula | C8H14O2 | Calculated |
| Molecular Weight | 142.20 g/mol | Calculated[1][2][3][4][5] |
| Appearance | Colorless to pale yellow liquid (Predicted) | - |
| Density | ~0.9 - 1.0 g/cm³ (Estimated) | Based on similar acyclic ketones[6] |
| Boiling Point | Not determined | - |
| Solubility | Soluble in common organic solvents; sparingly soluble in water (Predicted) | Based on general properties of ketones[7][8] |
Proposed Synthesis
Given the absence of a documented synthesis for 1-Methoxy-2-methylhex-4-en-3-one, a plausible synthetic route can be designed by combining established methods for the formation of enones and the introduction of an α-methoxy group. A logical approach involves an aldol condensation to construct the carbon skeleton, followed by α-methoxylation.
Retrosynthetic Analysis
A retrosynthetic approach suggests that the target molecule can be synthesized from simpler, commercially available precursors. The key bond disconnections are at the α-carbon to the ketone and the double bond of the enone.
Proposed Synthetic Pathway
The proposed synthesis involves two main stages:
-
Claisen-Schmidt Condensation: To form the enone core.
-
α-Methoxylation: To introduce the methoxy group adjacent to the carbonyl.
Caption: Proposed two-stage synthesis of 1-Methoxy-2-methylhex-4-en-3-one.
Detailed Experimental Protocol (Hypothetical)
Stage 1: Synthesis of 2-Methylhex-4-en-3-one (Intermediate Enone)
This procedure is adapted from general protocols for the Claisen-Schmidt condensation.[9][10]
-
Reaction Setup: To a stirred solution of butan-2-one (1.0 eq) in a mixture of ethanol and water (1:1) at room temperature, add a solution of sodium hydroxide (1.2 eq) in water.
-
Aldehyde Addition: Cool the mixture in an ice bath and add acetaldehyde (1.1 eq) dropwise, maintaining the temperature below 10°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Workup: Neutralize the reaction mixture with dilute hydrochloric acid. Extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield 2-methylhex-4-en-3-one.
Stage 2: α-Methoxylation of 2-Methylhex-4-en-3-one
This protocol is based on the α-alkoxylation of ketones via their enolates.[11][12]
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the intermediate enone (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C in a dry ice/acetone bath.
-
Base Addition: Add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise to the ketone solution. Stir the mixture at -78°C for 1 hour to ensure complete enolate formation.
-
Methoxylation: Add a suitable methoxylating agent, such as methyl iodide (MeI) (1.2 eq), to the reaction mixture. The choice of methoxylating agent may need to be optimized.
-
Reaction and Quenching: Allow the reaction to proceed at -78°C for several hours, then slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product, 1-Methoxy-2-methylhex-4-en-3-one, can be purified by column chromatography on silica gel.
Chemical Reactivity and Potential Applications
The unique arrangement of functional groups in 1-Methoxy-2-methylhex-4-en-3-one imparts specific reactivity and suggests several potential applications, particularly in medicinal chemistry and as a synthetic intermediate.
Key Reactive Sites
-
Enone System: The conjugated system is susceptible to 1,4-conjugate addition (Michael addition) by a wide range of nucleophiles. The double bond can also participate in cycloaddition reactions.
-
Carbonyl Group: The ketone can undergo nucleophilic addition, reduction to an alcohol, or conversion to an imine or other derivatives.[7][13]
-
α-Methoxy Group: The methoxy group can influence the stereochemical outcome of reactions at the carbonyl center and may be a site for metabolic activity in biological systems.[14]
Caption: Relationship between chemical features, reactivity, and potential applications.
Potential Applications
-
Drug Discovery: The enone moiety is a "privileged structural motif" found in many bioactive natural products and pharmaceuticals.[15][16] It can act as a covalent binder to biological targets. The methoxy group can improve metabolic stability and modulate the pharmacokinetic properties of a molecule.[14] Therefore, this compound could serve as a scaffold for the synthesis of novel therapeutic agents, particularly in oncology and anti-inflammatory research.[17]
-
Flavor and Fragrance: Small, functionalized ketones are often used in the flavor and fragrance industry.[11][12] The specific odor profile of 1-Methoxy-2-methylhex-4-en-3-one is unknown but could be of interest.
-
Intermediate for Complex Molecule Synthesis: As a bifunctional molecule, it is a valuable starting material for the synthesis of more complex structures, such as natural products or their analogues.
Predicted Spectroscopic Data
While experimental spectra are unavailable, the key spectroscopic features can be predicted based on the structure.
| Spectroscopy | Predicted Features |
| ¹H NMR | - Vinyl Protons: Signals in the range of 5.5-7.0 ppm, showing characteristic coupling constants. - -OCH₃ Protons: A sharp singlet around 3.3-3.6 ppm. - α-Proton (CH): A multiplet deshielded by the carbonyl and methoxy groups. - Methyl Protons: Doublets and triplets in the aliphatic region (0.9-2.5 ppm). |
| ¹³C NMR | - Carbonyl Carbon (C=O): A weak signal in the downfield region, typically 190-210 ppm.[18][19] - Alkene Carbons (C=C): Signals in the 120-150 ppm range. - -OCH₃ Carbon: A signal around 50-60 ppm. - Aliphatic Carbons: Signals in the upfield region (10-50 ppm). |
| IR Spectroscopy | - C=O Stretch: A strong, sharp absorption band around 1685-1705 cm⁻¹ (conjugated ketone).[19] - C=C Stretch: A medium intensity band around 1620-1640 cm⁻¹. - C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): Expected at m/z = 142. - Fragmentation: Likely α-cleavage at the carbonyl group and McLafferty rearrangement if structurally possible.[18][19] |
Conclusion
1-Methoxy-2-methylhex-4-en-3-one (CAS 13058-37-2) represents a molecule of significant synthetic potential due to its dual functionality. While direct experimental data remains elusive, this guide provides a robust theoretical framework for its synthesis, reactivity, and potential applications based on well-established chemical principles. The proposed synthetic route offers a starting point for its preparation, and the analysis of its chemical features highlights its potential as a valuable scaffold in drug discovery and as a versatile intermediate in organic synthesis. Further experimental investigation is warranted to validate these predictions and fully explore the utility of this compound.
References
-
Synthesis of α,β-Unsaturated Ketones from Aldehydes and Ketones Using 1,1-Di(boryl)alk-1-enes. Organic Letters - ACS Publications. Available at: [Link]
-
Synthesis of α,β-Unsaturated Ketones in Water: The Claisen–Schmidt Condensation Revisited. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Synthesis of exocyclic α,β-unsaturated ketones. Arkivoc. Available at: [Link]
-
α-Methoxyketone synthesis via ketone homologation: ZrCl4-mediated hydroxy sulfone rearrangements. RSC Publishing. Available at: [Link]
-
Synthesis of α,β-Unsaturated Ketones from Aldehydes and Ketones Using 1,1-Di(boryl)alk-1-enes. ChemRxiv. Available at: [Link]
-
Ketone homologation to produce α-methoxyketones: application to conduritol synthesis. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Enone and unsaturated ester synthesis by condensation, C-C coupling or rearrangement. Organic Chemistry Portal. Available at: [Link]
-
α-methoxyketone synthesis via ketone homologation: ZrCl4-mediated hydroxy sulfone rearrangements. York Research Database. Available at: [Link]
-
CID 14148358 | C8H14O2. PubChem. Available at: [Link]
-
New general synthesis of α-alkoxyketones via α'-alkylation, α-alkylation and α,α'-dialkylation of α-alkoxyketimines. PubMed. Available at: [Link]
-
(PDF) New general synthesis of alpha-alkoxyketones via alpha'-alkylation, alpha-alkylation and alpha,alpha'-dialkylation of alpha-alkoxyketimines. ResearchGate. Available at: [Link]
-
C8H14O2 - Molecular Formula. MOLBASE. Available at: [Link]
-
Cyclohexyl acetate | C8H14O2. PubChem. Available at: [Link]
-
Oct-2-enoic acid | C8H14O2. PubChem. Available at: [Link]
-
2-Octenoic acid, cis-. NIST WebBook. Available at: [Link]
-
Ketones. EBSCO Research Starters. Available at: [Link]
-
Electrochemical Synthesis of α-Thiocyanated/Methoxylated Ketones Using Enol Acetates. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Allylic hydroxylation of enones useful for the functionalization of relevant drugs and natural products. PubMed. Available at: [Link]
-
Benign synthesis of fused-thiazoles with enone-based natural products and drugs for lead discovery. New Journal of Chemistry - RSC Publishing. Available at: [Link]
-
4-Methoxy Acetophenone (CAS 100-06-1). Vinati Organics. Available at: [Link]
-
Mastering Ketone Synthesis: The Power of N-Methoxy-N-methylbenzamide in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Ketone. Wikipedia. Available at: [Link]
-
Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. ResearchGate. Available at: [Link]
-
Ketone | Definition, Properties, & Facts. Britannica. Available at: [Link]
-
Discovery, Characterisation, Engineering and Applications of Ene Reductases for Industrial Biocatalysis. The University of Manchester. Available at: [Link]
-
Four newly synthesized enones induce mitochondrial-mediated apoptosis and G2/M cell cycle arrest in colorectal and cervical cancer cells. RSC Publishing. Available at: [Link]
-
Properties of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
-
Acyclic Saturated Ketones. Journal of Chemical Education. Available at: [Link]
-
The role of the methoxy group in approved drugs. PubMed. Available at: [Link]
-
Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. PMC - NIH. Available at: [Link]
-
Spectroscopy of Aldehydes and Ketones. Oregon State University. Available at: [Link]
-
Whole-Cell Biocatalysis for the Production of Structurally Diverse Methoxydihydrochalcones: Broad Activity of the Yarrowia Clade. MDPI. Available at: [Link]
-
19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. CID 14148358 | C8H14O2 | CID 14148358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. molbase.com [molbase.com]
- 3. Cyclohexyl acetate | C8H14O2 | CID 12146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Oct-2-enoic acid | C8H14O2 | CID 73850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Octenoic acid, cis- [webbook.nist.gov]
- 6. Ketones | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 7. Ketone | Definition, Properties, & Facts | Britannica [britannica.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. New general synthesis of α-alkoxyketones via α'-alkylation, α-alkylation and α,α'-dialkylation of α-alkoxyketimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ketone - Wikipedia [en.wikipedia.org]
- 14. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Allylic hydroxylation of enones useful for the functionalization of relevant drugs and natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Benign synthesis of fused-thiazoles with enone-based natural products and drugs for lead discovery - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Four newly synthesized enones induce mitochondrial-mediated apoptosis and G2/M cell cycle arrest in colorectal and cervical cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
